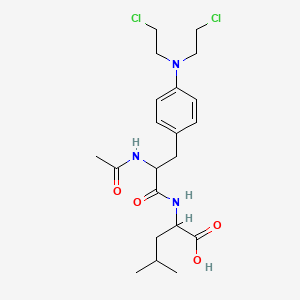
NCGC2327
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NCGC2327 is a novel potent inhibitor of IRAK1/4 and FLT3.
Wissenschaftliche Forschungsanwendungen
Data Sharing Practices in Scientific Research
- The study by Tenopir et al. (2011) highlights the importance of data sharing in scientific research, noting that researchers often do not make their data electronically available due to constraints such as insufficient time and lack of funding. The study emphasizes the need for improved support for data management to enhance data sharing and preservation in the long term.
Influence of Teaching Methods on Scientific Practices
- Ricketts (2014) examines the ideas of preservice elementary teachers about scientific practices, emphasizing the importance of argumentation, communication, and critical thinking in science, while noting confusion over modeling and analysis processes. The study suggests the need for improved educational frameworks to better convey scientific practices to future teachers (Ricketts, 2014).
Community-Partnered Science and Health
- Hicks et al. (2012) discuss the evaluation of community-based participatory research to improve partnered science and community health, highlighting the importance of partnership, historical trust, advocacy, and adequate funding in conducting impactful community-centered scientific research (Hicks et al., 2012).
Eigenschaften
Produktname |
NCGC2327 |
|---|---|
Molekularformel |
C20H21N7O |
Molekulargewicht |
375.436 |
IUPAC-Name |
6-(7-Methoxy-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H21N7O/c1-28-18-7-20-22-11-17(27(20)12-15(18)13-8-23-24-9-13)16-3-2-4-19(26-16)25-14-5-6-21-10-14/h2-4,7-9,11-12,14,21H,5-6,10H2,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
ZMZGUJSLGMATGF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC=C(C3=CC=CC(NC4CNCC4)=N3)N2C=C1C5=CNN=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NCGC2327; NCGC-2327; NCGC 2327 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)
![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)

